Cas no 862977-15-9 (4-fluoro-2-(piperidin-1-yl)-1,3-benzothiazole)
4-fluoro-2-(piperidin-1-yl)-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
-
- 4-fluoro-2-(piperidin-1-yl)-1,3-benzothiazole
- 4-fluoro-2-(piperidin-1-yl)benzo[d]thiazole
- Benzothiazole, 4-fluoro-2-(1-piperidinyl)-
- BDBM76355
- 862977-15-9
- AB00418299-04
- HMS2387B16
- F0647-0065
- CHEMBL1360419
- 4-fluoro-2-piperidin-1-yl-1,3-benzothiazole
- MLS000045485
- WAY-331478
- AKOS001814834
- cid_3237357
- 4-fluoro-2-piperidino-1,3-benzothiazole
- SMR000027242
- 4-fluoranyl-2-piperidin-1-yl-1,3-benzothiazole
- SR-01000105442-1
- 4-fluoro-2-(1-piperidinyl)-1,3-benzothiazole
- SR-01000105442
-
- Inchi: 1S/C12H13FN2S/c13-9-5-4-6-10-11(9)14-12(16-10)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
- InChI Key: STUHOTBHBIKRFS-UHFFFAOYSA-N
- SMILES: S1C2=CC=CC(F)=C2N=C1N1CCCCC1
Computed Properties
- Exact Mass: 236.078
- Monoisotopic Mass: 236.078
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 44.4Ų
4-fluoro-2-(piperidin-1-yl)-1,3-benzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0647-0065-2μmol |
4-fluoro-2-(piperidin-1-yl)-1,3-benzothiazole |
862977-15-9 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
| Life Chemicals | F0647-0065-5μmol |
4-fluoro-2-(piperidin-1-yl)-1,3-benzothiazole |
862977-15-9 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
| Life Chemicals | F0647-0065-10μmol |
4-fluoro-2-(piperidin-1-yl)-1,3-benzothiazole |
862977-15-9 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
| Life Chemicals | F0647-0065-20μmol |
4-fluoro-2-(piperidin-1-yl)-1,3-benzothiazole |
862977-15-9 | 90%+ | 20μl |
$118.5 | 2023-05-17 | |
| Life Chemicals | F0647-0065-1mg |
4-fluoro-2-(piperidin-1-yl)-1,3-benzothiazole |
862977-15-9 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
| Life Chemicals | F0647-0065-2mg |
4-fluoro-2-(piperidin-1-yl)-1,3-benzothiazole |
862977-15-9 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
| Life Chemicals | F0647-0065-3mg |
4-fluoro-2-(piperidin-1-yl)-1,3-benzothiazole |
862977-15-9 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
| Life Chemicals | F0647-0065-4mg |
4-fluoro-2-(piperidin-1-yl)-1,3-benzothiazole |
862977-15-9 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0647-0065-5mg |
4-fluoro-2-(piperidin-1-yl)-1,3-benzothiazole |
862977-15-9 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
| Life Chemicals | F0647-0065-10mg |
4-fluoro-2-(piperidin-1-yl)-1,3-benzothiazole |
862977-15-9 | 90%+ | 10mg |
$118.5 | 2023-05-17 |
4-fluoro-2-(piperidin-1-yl)-1,3-benzothiazole Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 4-fluoro-2-(piperidin-1-yl)-1,3-benzothiazole
Introduction to 4-Fluoro-2-(Piperidin-1-yl)-1,3-Benzothiazole (CAS No. 862977-15-9)
4-Fluoro-2-(piperidin-1-yl)-1,3-benzothiazole, with the CAS number 862977-15-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 4-fluoro-2-(piperidin-1-yl)-1,3-benzothiazole make it a promising candidate for various drug development initiatives.
The core structure of 4-fluoro-2-(piperidin-1-yl)-1,3-benzothiazole consists of a benzothiazole ring system with a fluorine atom at the 4-position and a piperidine moiety at the 2-position. The benzothiazole ring is a heterocyclic compound with a sulfur and a nitrogen atom in its structure, which imparts unique chemical and biological properties. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the molecule, while the piperidine group contributes to its binding affinity and pharmacological activity.
Recent studies have highlighted the potential of 4-fluoro-2-(piperidin-1-yl)-1,3-benzothiazole in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that compounds with similar structures exhibit potent neuroprotective effects by modulating specific neurotransmitter systems. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 4-fluoro-2-(piperidin-1-yl)-1,3-benzothiazole derivatives can effectively inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters, which may be beneficial in conditions such as depression and Parkinson's disease.
In addition to its neuroprotective properties, 4-fluoro-2-(piperidin-1-yl)-1,3-benzothiazole has also shown promise in cancer research. Several studies have reported that benzothiazoles can act as potent inhibitors of cancer cell growth by targeting specific signaling pathways. A recent publication in Cancer Research highlighted that 4-fluoro-2-(piperidin-1-yl)-1,3-benzothiazole-based compounds can selectively inhibit the activity of protein kinases involved in tumor progression, such as AKT and ERK. These findings suggest that this compound could be developed into a novel anticancer agent with high specificity and low toxicity.
The pharmacokinetic properties of 4-fluoro-2-(piperidin-1-yl)-1,3-benzothiazole have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high lipophilicity allows for efficient cellular uptake and penetration across biological membranes, while its metabolic stability ensures prolonged activity in vivo. These characteristics make it an attractive candidate for oral administration and long-term therapeutic use.
In preclinical studies, 4-fluoro-2-(piperidin-1-yl)-1,3-benzothiazole has demonstrated excellent safety profiles. Toxicity assessments conducted in animal models have revealed no significant adverse effects at therapeutic doses. This low toxicity profile is crucial for its potential use in chronic conditions where long-term treatment is necessary.
The synthetic route for producing 4-fluoro-2-(piperidin-1-yl)-1,3-benzothiazole has been well-documented in the literature. A common approach involves the reaction of 4-fluorobenzenethiol with 2-chloroacetyl chloride to form an intermediate thioamide, which is then cyclized with piperidine to yield the final product. This synthetic method is scalable and can be adapted for large-scale production in pharmaceutical settings.
In conclusion, 4-fluoro-2-(piperidin-1-yl)-1,3-benzothiazole (CAS No. 862977-15-9) is a versatile compound with significant potential in various therapeutic areas. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further drug development. Ongoing research continues to explore its full range of applications and optimize its therapeutic efficacy.
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